Ethion dioxon

Description

Contextualization within Organophosphate Transformation Products

Organophosphate pesticides, including Ethion (B1671404), are designed to disrupt the nervous systems of insects and other pests. In the environment, these compounds are subject to a range of degradation processes, including hydrolysis, photolysis, and microbial breakdown. A significant pathway for organophosphates is oxidative desulfuration, where a sulfur atom in the thiophosphate group (P=S) is replaced by an oxygen atom, forming a phosphate (B84403) ester (P=O). This process often leads to compounds with altered chemical properties and, frequently, increased toxicity.

Ethion (O,O,O',O'-tetraethyl S,S'-methylene bis(phosphorodithioate)) is characterized by two thiophosphate groups. Its transformation can yield various products, including ethion monoxon (where one thiophosphate group is oxidized to a phosphate group) and ethion dioxon (where both thiophosphate groups are oxidized to phosphate groups) epa.govpic.intepa.govresearchgate.net. These oxidized metabolites, or "oxons," are generally considered more potent inhibitors of acetylcholinesterase, the target enzyme in pesticide action fao.org. This compound is thus contextualized as a more highly oxidized derivative within the spectrum of Ethion's environmental degradation products, alongside other polar degradates like diethyl thiophosphate (ESOP) and diethyl dithiophosphoric acid (ESSP) pic.intepa.gov.

Academic Significance of this compound as an Environmental Metabolite

The academic significance of this compound lies in its role as an indicator of Ethion's environmental presence and transformation, and in the development of analytical methodologies for its detection. While research on Ethion itself is extensive, understanding the formation, persistence, and potential behavior of its dioxon metabolite is crucial for a complete environmental risk assessment.

Studies have investigated the detection of this compound in various environmental matrices. However, findings suggest that it is often not detected or is present at very low concentrations, sometimes below established detection thresholds. For instance, in some environmental monitoring studies, ethion monoxon and this compound were not detected in samples above thresholds of 0.005-0.01 ppm wikipedia.org. Similarly, other research indicated that oxons of Ethion were not detected in surface water samples nih.gov. This pattern of detection, or lack thereof, contributes to understanding its environmental persistence and mobility relative to the parent compound.

The development and application of analytical methods are key to studying this compound. Techniques such as Gas Chromatography with Flame Photometric Detection (GC/FPD) have been employed for the analysis of Ethion and its oxon metabolites in samples like milk and water nih.gov. While specific detection limits for this compound are not always explicitly detailed in all studies, methods designed for Ethion and its mono-oxon metabolite often include protocols for the dioxon form, underscoring its relevance in environmental analysis nih.gov. The ability to accurately detect and quantify this compound is vital for assessing the complete residue profile of Ethion contamination in soil, water, and biota.

Table 1: Detection of this compound in Environmental Samples

| Environmental Matrix | Detection Status | Threshold/Detection Limit (Approximate) | Reference |

| Various Samples | Not detected | > 0.005-0.01 ppm | wikipedia.org |

| Surface Water | Not detected | Not specified | nih.gov |

Table 2: Analytical Methods for this compound and Related Oxons

| Analytical Method | Sample Matrix | Related Compound Detected | Detection Limit (Example) | Reference |

| GC/FPD | Milk | Ethion mono-oxon | 0.005 mg/kg | nih.gov |

| GC/FPD | Water | Ethion, mono-oxon, di-oxon | Not specified for di-oxon | nih.gov |

| HPLC | Crayfish Organs | Ethion monooxon, this compound | Not specified | researchgate.net |

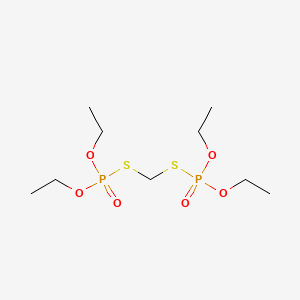

Structure

3D Structure

Propriétés

IUPAC Name |

1-[diethoxyphosphorylsulfanylmethylsulfanyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O6P2S2/c1-5-12-16(10,13-6-2)18-9-19-17(11,14-7-3)15-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEJHKWNPGJOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O6P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865066 | |

| Record name | O,O,O',O'-Tetraethyl S,S'-methylene bis(phosphorothioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22756-17-8 | |

| Record name | Ethion dioxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022756178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O',O'-Tetraethyl S,S'-methylene bis(phosphorothioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Elucidation of Ethion Dioxon Formation and Biotransformation Pathways

Oxidative Generation from Ethion (B1671404) in Environmental Compartments

The conversion of Ethion to Ethion dioxon is primarily driven by oxidative processes occurring in various environmental compartments.

Role of Abiotic Processes in Dioxon Formation

Abiotic processes, such as photolysis and hydrolysis, can contribute to the degradation of Ethion. While Ethion is relatively stable to hydrolysis in acidic and neutral conditions, it undergoes hydrolysis in alkaline environments (pH 9 and above), with half-lives around 18 days epa.govepa.gov. Photolysis in water and on soil is generally considered a minor degradation pathway for Ethion, as it does not strongly absorb UV light above 260 nm nih.gov. However, some studies suggest that Ethion can be photolysed via an oxidative desulfuration mechanism, yielding this compound when irradiated with visible light in the presence of a photosensitizing dye and singlet oxygen chemicalbook.in.

Enzymatic Conversion Pathways in Biological Systems

Biological systems play a significant role in the transformation of Ethion. In mammals, liver enzymes, particularly cytochrome P-450, convert Ethion into its active metabolite, Ethion monoxon, through desulfuration. Further oxidation can lead to this compound cdc.govresearchgate.net. Microorganisms in soil and water can also degrade Ethion. Studies have identified Pseudomonas and Azospirillum species capable of biodegrading Ethion, with degradation rates varying depending on the specific isolate and conditions oup.comoup.com. While some microbial degradation studies did not detect this compound as an abiotic hydrolytic product, it is recognized as a degradation product in other contexts oup.com.

Characterization of Metabolic Intermediates Leading to this compound

The formation of this compound involves sequential transformations from the parent Ethion molecule, often via Ethion monoxon.

Identification of Precursor Molecules

Ethion itself is the primary precursor for this compound. The initial step in the metabolic pathway often involves the oxidation of one of the sulfur atoms in Ethion to an oxygen atom, forming Ethion monoxon. This monoxon intermediate can then undergo further oxidation, potentially at the remaining sulfur atom or other sites, to produce this compound epa.govresearchgate.netfao.org.

Sequential Transformation Mechanisms

The transformation of Ethion to this compound is a multi-step process:

Oxidative Desulfuration: Ethion undergoes desulfuration, where a sulfur atom is replaced by an oxygen atom. This typically occurs enzymatically, leading to the formation of Ethion monoxon chemicalbook.incdc.govresearchgate.net.

Further Oxidation: Ethion monoxon can be further oxidized. The exact mechanisms leading to this compound from monoxon are not always explicitly detailed in all studies, but it is understood as a progression in the oxidative pathway of Ethion epa.govresearchgate.netfao.org. One study proposed that this compound could be the first product from Ethion transformation by TiO₂ photocatalysis, where a sulfur atom is cleaved cmu.ac.th.

Structural Analysis of this compound within Degradation Cascades

This compound is characterized by the replacement of sulfur atoms with oxygen atoms in the Ethion molecule, indicating a higher degree of oxidation.

The chemical structure of this compound is represented by the molecular formula C₉H₂₂O₆P₂S₂ nih.gov. Compared to Ethion (C₉H₂₂O₄P₂S₄), this compound has two additional oxygen atoms, likely substituting two sulfur atoms or being incorporated elsewhere in the molecule, resulting in a higher oxidation state nih.gov. For instance, it has been described as having two oxygen substitutions . While specific detailed structural analysis within degradation cascades is not extensively documented in the provided search results, this compound is identified as a product alongside Ethion monoxon and other polar degradates such as diethyl thiophosphate (ESOP) and diethyl dithiophosphoric acid (ESSP) epa.govepa.gov. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are employed to identify and confirm the presence of Ethion and its metabolites, including this compound oup.comresearchgate.nettau.ac.ilcdc.gov.

Compound List:

Ethion

this compound

Ethion monoxon

O,O-diethyl phosphorothioate (B77711) (ESOP)

O,O-diethyl phosphorodithioate (B1214789)

O-ethyl phosphorothioate

Diethyl dithiophosphoric acid (ESSP)

Formaldehyde

Thioformaldehyde

O,O,O′,O′-tetraethyl S,S′-methylenebis(phosphorodithioate) (Ethion's IUPAC name)

Iii. Environmental Distribution, Persistence, and Mobility Dynamics of Ethion Dioxon

Occurrence and Residue Profiling in Environmental Matrices

As a metabolite, the distribution of ethion (B1671404) dioxon in the environment is a direct consequence of the degradation of ethion. Laboratory studies confirm that ethion degrades into ethion monoxon and ethion dioxon, among other products. epa.govepa.govpic.int

The parent compound, ethion, is known to be moderately to highly persistent in soil, with its persistence influenced by factors such as soil type and watering conditions. orst.edu It adsorbs strongly to soil particles, which limits its mobility but can lead to accumulation with repeated use. orst.eduoup.com The primary routes of ethion's dissipation in soil are microbial degradation and chemical hydrolysis, both of which can lead to the formation of this compound. epa.govpic.int

While this compound is a known soil degradate of ethion, its detection in environmental soil samples can be variable. epa.gov In some studies involving microbial degradation, this compound was not observed, suggesting that under certain conditions, it may be rapidly utilized by soil microorganisms as a carbon source and further broken down. oup.comnih.govwikipedia.org This indicates a dynamic process of formation and subsequent degradation.

In aquatic sediments, which act as a sink for less soluble compounds like ethion, residues of the parent compound have been reported. For instance, studies in agricultural drainage systems and rivers have detected ethion in sediments, implying the potential for in-situ formation of this compound. cdc.gov

Ethion can persist in water bodies, where it is subject to degradation. pic.int Hydrolysis is a significant degradation pathway for ethion in water, particularly under alkaline conditions, and this process is known to produce this compound. epa.govepa.gov The persistence of ethion in natural waters can range from weeks to months, providing a continuous source for the formation of its metabolites. orst.edu

Studies have demonstrated the transformation of ethion into this compound in aquatic systems. For example, in a laboratory study, the photolysis of ethion in a buffered water solution was found to be a slow process, with a half-life of 101 days in natural sunlight, but it did result in the formation of metabolites including ethion monoxon. epa.gov While this specific study did not report dioxon, other research confirms its formation in aquatic settings. A study on the crayfish (Procambarus clarkii) exposed to ethion in water revealed that the organism metabolized the parent compound into several degradation products, including this compound. researchgate.net This highlights a biological pathway for the occurrence of this compound within aquatic ecosystems.

The detection of this compound in plant and animal tissues is inconsistent, varying by species and the matrix being analyzed. In several studies, this compound was not detected above the limit of detection. For example, it was not found in the tissues of goats treated with ethion, nor was it detected in residue studies on apples. wikipedia.orgresearchgate.net Similarly, analysis of Valencia oranges after treatment with ethion did not find detectable residues of the dioxon metabolite. cdc.gov

Conversely, other studies have confirmed its presence. Chromatographic analysis of oil extracts from chamomile and soybean plants treated with ethion revealed the presence of this compound as a degradation product. researchgate.net In non-mammalian biota, this compound has been identified as a metabolite in crayfish exposed to ethion. researchgate.net Furthermore, an older study from 1975 identified this compound residues in the tissues of turkeys that were confined in pens on soil treated with the parent insecticide. researchgate.net

The following table summarizes findings from various studies on the detection of this compound.

Table 1: Detection of this compound Residues in Biota

| Sample Matrix | Organism/Plant | Finding | Source(s) |

| Tissues (Liver, Kidney, etc.) | Goat | Not Detected (LOD 0.005-0.01 ppm) | wikipedia.org |

| Fruit | Apple | Not Detected | researchgate.net |

| Fruit (Pulp) | Valencia Orange | Not Detected | cdc.gov |

| Oil Extracts | Chamomile, Soybean | Detected | researchgate.net |

| Tissues | Crayfish (Procambarus clarkii) | Detected | researchgate.net |

| Tissues | Turkey | Detected | researchgate.net |

Environmental Fate and Degradation Kinetics

The environmental fate of this compound is intrinsically linked to the degradation processes of its parent compound, ethion, as well as its own stability and subsequent transformation.

This compound is formed through the hydrolysis of ethion. The rate of this initial hydrolysis is highly dependent on pH. Ethion is generally stable in acidic and neutral water but degrades more rapidly as alkalinity increases. epa.gov For example, at 25°C, the hydrolysis half-life of ethion has been reported as 25 weeks at pH 7, but this shortens to 8.4 weeks at pH 8. orst.edunih.gov At 30°C and a pH of 10, the half-life can be as short as one day. cdc.govnih.gov

While these studies describe the formation of this compound, data on the specific hydrolytic stability and transformation rates of this compound itself are not extensively detailed in the available literature. However, some studies on the microbial degradation of ethion did not detect abiotic hydrolytic products like this compound, which may imply that once formed, these metabolites are transformed relatively quickly under certain environmental conditions. oup.comnih.gov

The table below presents the hydrolysis half-life of the parent compound, ethion, under various conditions, which dictates the rate at which this compound can be formed through this pathway.

Table 2: Hydrolysis Half-Life of Ethion at 25°C

| pH | Half-Life (weeks) | Source(s) |

| 5.0 | 63 | orst.edu |

| 6.0 | 58 | orst.edu |

| 7.0 | 25 | orst.edu |

| 8.0 | 8.4 | orst.edu |

Photodegradation, or the breakdown of compounds by light, is another potential transformation pathway. For the parent compound ethion, photolysis on soil surfaces has been observed, with studies showing a faster degradation in the presence of natural sunlight compared to dark controls. epa.gov The extrapolated half-life of ethion on a soil surface exposed to sunlight was 61.6 days, compared to 175.9 days for the dark control. epa.gov

Furthermore, laboratory studies using TiO2 photocatalysis have demonstrated that ethion can be degraded, with this compound being identified as one of the initial transformation products. cmu.ac.th This indicates that photodegradation of ethion can be a source of this compound.

However, specific studies detailing the photodegradation pathways and resulting products of this compound itself are limited. The available information primarily focuses on its formation from the photolysis of ethion, rather than its own subsequent fate when exposed to light. One study noted that for ethion in a hexane (B92381) solvent, there was no absorption of UV light above 260 nm, suggesting direct photolysis of the parent compound may not be a primary degradation route compared to hydrolysis. cdc.gov This implies that indirect photolysis or breakdown in the presence of other substances may be more significant.

Microbial Degradation Mechanisms and Microorganism Involvement

This compound is a principal oxygen analog and a degradation product of the organophosphate pesticide Ethion. epa.govpic.int Its environmental fate is intrinsically linked to the microbial degradation of the parent compound. Laboratory studies show that Ethion degrades into several products, including carbon dioxide, ethion monoxon, and this compound, primarily through microbial action and hydrolysis under alkaline conditions. epa.gov In anaerobic soil conditions, the formation of this compound has been observed to increase during the initial period of flooding. epa.gov

Research into the microbial degradation of Ethion reveals that certain microorganisms can utilize the pesticide as a source of carbon, which has significant implications for the persistence of its metabolites, including this compound. oup.comwikipedia.orgnih.gov In aerobic degradation studies using bacteria isolated from contaminated soils, the expected abiotic hydrolytic degradation products of Ethion, such as Ethion monoxon and this compound, were not detected in the minimal salts medium. oup.comwikipedia.orgnih.gov This absence suggests that Ethion and its degradation products, including this compound, were likely rapidly utilized by the microorganisms to support their growth. oup.com

Specific bacterial species have been identified as capable of degrading Ethion and, by extension, its metabolites like this compound. In studies investigating the aerobic degradation of Ethion, two bacterial isolates, identified as Pseudomonas and Azospirillum species, were shown to be effective. oup.comnih.gov These mesophilic bacteria, isolated from soils near disused cattle dip sites, were able to biodegrade Ethion when it was provided as the sole carbon source in a minimal salts medium. oup.comnih.gov

Table 1: Bacterial Species Involved in Ethion Degradation and Fate of this compound

| Bacterial Species | Source of Isolation | Experimental Context | Fate of this compound | Reference |

| Pseudomonas sp. | Contaminated soil from cattle dip sites | Aerobic degradation in minimal salts medium with Ethion as the sole carbon source. | Not detected; presumed to be rapidly biodegraded. | oup.comnih.gov |

| Azospirillum sp. | Contaminated soil from cattle dip sites | Aerobic degradation in minimal salts medium with Ethion as the sole carbon source. | Not detected; presumed to be rapidly biodegraded. | oup.comnih.gov |

While specific studies focusing exclusively on the factors influencing the biodegradation rate of this compound are limited, the principles governing pesticide degradation in general are applicable. The rate of microbial degradation is dependent on a variety of environmental and biological factors.

Temperature: Temperature is a critical factor, as it governs the metabolic rates of microorganisms. researchgate.net Studies on the parent compound, Ethion, showed that degradation was faster at a higher temperature (30°C) compared to a lower one (20°C), which was attributed to increased microbial activity. researchgate.net

Soil Properties: Soil type, pH, and organic matter content significantly influence pesticide degradation. Ethion is known to be moderately persistent in soil. oup.comherts.ac.uk The bioavailability of the compound to microorganisms can be reduced by its strong adsorption to soil particles and organic matter. oup.com

Nutrient Availability: The presence of essential nutrients can affect microbial activity. In one study, the cessation of Ethion biodegradation was hypothesized to be due to the complete consumption of a limiting nutrient in the medium. oup.comoup.com

Microbial Population: The presence and adaptation of a competent microbial population are crucial. The repeated application of organophosphate pesticides can sometimes lead to the selection and enhancement of degrading microbial populations.

Environmental Transport and Partitioning Behavior

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its potential to leach through soil, volatilize into the atmosphere, and adsorb to particles. Data specific to this compound is scarce, so its behavior is often inferred from studies on the parent compound, Ethion.

The potential for a chemical to leach into groundwater is influenced by its mobility in soil and its persistence. Based on its physicochemical properties, the parent compound Ethion is considered to have low mobility and is not expected to leach to groundwater. pic.intherts.ac.uk

Laboratory studies confirm this low leaching potential. In one experiment, only a very small percentage (1.2% to 13.9%) of applied Ethion was leached from organic and sandy soils, respectively, after extensive rinsing with water. cdc.gov Another study on aged Ethion residues, which would include degradates like this compound, found them to be immobile in sandy loam soil columns. epa.gov In that study, 85.5% of the applied radioactivity remained in the top inch of the soil after leaching, with only 2.85% to 3.59% found in the leachate. epa.gov This suggests that this compound, as a component of aged Ethion residues, is also likely to have a low potential for leaching through the soil profile.

Volatilization is generally not considered an important route of dissipation for Ethion from soil surfaces. epa.gov Laboratory studies measuring the volatilization of Ethion from sandy soil found that 98.3% to 99.5% of the applied chemical remained in the soil. epa.gov The parent compound has low volatility and a low Henry's Law constant, further indicating a low tendency to partition from water or moist soil into the air. pic.intcdc.gov

However, there is some evidence to suggest that certain metabolites of Ethion may be more volatile. In one study, the characterization of several aqueous-phase metabolites of Ethion was unsuccessful due to their high volatility. wikipedia.org While this compound was not specifically identified as one of these volatile metabolites, this finding indicates a potential for some degradation products to behave differently than the parent compound.

Ethion exhibits strong adsorption to soil and sediment particles, a behavior attributed to its hydrophobic nature. oup.comoup.com This characteristic reduces its runoff into natural water systems. oup.comoup.com The organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter in soil and sediment. The high Koc value for Ethion contributes to its low mobility. pic.int

This strong adsorption to soil particles, particularly in soils with higher organic content, suggests that this compound is also likely to be strongly adsorbed. oup.com This binding reduces the amount of the chemical available in the solution phase, thereby limiting its mobility, leaching, and bioavailability for microbial degradation. oup.com In one study, an issue was noted where the concentration of Ethion in soil appeared higher after desorption than after the initial adsorption phase, indicating potential complexities in accurately measuring its partitioning behavior in certain soils. epa.gov

Table 2: Environmental Transport and Partitioning Characteristics (based on Ethion)

| Parameter | Finding | Implication for this compound | Reference |

| Leaching Potential | Low mobility; aged residues are immobile in soil columns. | Likely low leaching potential, as it is a component of aged residues. | epa.govpic.intherts.ac.uk |

| Volatilization | Low volatility from soil surfaces is not a major dissipation pathway for the parent compound. | May have higher volatility than the parent compound, as some unidentified metabolites were found to be highly volatile. | epa.govpic.intwikipedia.org |

| Adsorption | Strong adsorption to soil and organic matter due to hydrophobicity. | Likely to be strongly adsorbed to soil particles, limiting mobility. | oup.comoup.com |

Iv. Ecological Interactions and Mechanistic Studies of Ethion Dioxon in Non Mammalian Systems

Effects on Non-Target Organisms in Aquatic Ecosystems

Organophosphate pesticides like Ethion (B1671404) can enter aquatic environments through agricultural runoff, drift during application, or improper disposal. These compounds can affect a wide range of aquatic organisms, disrupting ecological balance.

Invertebrates, such as crayfish, are particularly susceptible to the toxic effects of organophosphate pesticides due to their physiological processes and potential for direct exposure. Studies investigating Ethion exposure in the freshwater crayfish, Procambarus clarkii, have revealed significant impacts. Following exposure to Ethion, the compound was found to degrade into various products, including Ethion dioxon, within the crayfish's tissues, particularly accumulating in the hepatopancreas and gills researchgate.net.

Exposure to Ethion at concentrations such as 1 mg/L has been shown to lead to the accumulation of Ethion and its degradation products in these organs researchgate.net. Furthermore, exposure to sublethal concentrations of Ethion, such as ¼ of the 96-h LC50 (0.36 mg/L), induced extensive ultrastructural alterations in the hepatopancreas and gill epithelial cells of Procambarus clarkii. These pathological changes included vacuolation, degradation, and cell lysis in the hepatopancreas, and infiltration of hemocytes, cytoplasmic vacuolation, and a reduction in basal plasma membrane infoldings in the gills researchgate.netrsc.org. These findings highlight the direct cellular damage that Ethion and its metabolites, including this compound, can inflict upon aquatic invertebrates.

Table 1: Observed Effects of Ethion Exposure on Crayfish (Procambarus clarkii)

| Exposure Concentration | Organism Part | Observed Effect | Degradation Products Identified (Relevant to this compound) | Citation |

| 1 mg/L | Hepatopancreas, Gills | Accumulation of Ethion and degradation products; extensive ultrastructural alterations including vacuolation, degradation, and cell lysis. | This compound, Ethion monooxon, etc. | researchgate.net |

| ¼ 96-h LC50 (0.36 mg/L) | Hepatopancreas, Gills | Extensive ultrastructural alterations to epithelial cells. | Not specified for dioxon, but Ethion exposure leads to its formation. | researchgate.netrsc.org |

The potential for a chemical to bioaccumulate in aquatic organisms is a critical factor in assessing its environmental risk. Ethion has demonstrated a potential for bioaccumulation in aquatic organisms, with estimated bioconcentration factor (BCF) values ranging from 418 to 1,300, based on its physical-chemical properties nih.govcdc.gov. These estimates suggest that Ethion can partition from the water column into the tissues of aquatic life. While experimental data on measured BCF values for Ethion in fish or other aquatic organisms are limited, the theoretical potential indicates a concern for its presence in aquatic food chains nih.govcdc.gov.

Mechanisms of Action in Non-Mammalian Biological Systems

The primary mechanism of toxicity for organophosphate pesticides, including Ethion and its metabolites, is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are crucial for the proper functioning of the nervous system in many organisms.

Organophosphates exert their toxicity by phosphorylating the active site of cholinesterase enzymes, leading to their irreversible inhibition researchgate.net. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, leading to its accumulation at nerve synapses. The resulting overstimulation of nerve signals can cause paralysis and death.

Research comparing the anticholinesterase activity of Ethion and its oxygen analogues, Ethion monooxon and this compound, has shown significant differences in potency. In vitro studies have indicated that this compound is a considerably more potent inhibitor of both plasma and red blood cell (RBC) cholinesterase compared to Ethion and Ethion monooxon inchem.org. Specifically, this compound exhibited lower I50 values (the concentration required to inhibit 50% of enzyme activity) for both plasma and RBC cholinesterase, with the dioxon form being the most active inchem.org. This suggests that this compound is a primary driver of the cholinesterase inhibition observed following exposure to Ethion in various species, including those relevant to ecological risk assessments.

Table 2: Anticholinesterase Activity of Ethion and its Oxygen Analogues

| Compound | Plasma I50 (M) | RBC I50 (M) | Relative Potency | Citation |

| Ethion | 6.95 × 10-8 | 3.29 × 10-6 | Less potent | inchem.org |

| Ethion monooxon | 1.15 × 10-9 | 6.1 × 10-8 | More potent | inchem.org |

| This compound | 5.76 × 10-10 | 3.0 × 10-9 | Most potent | inchem.org |

Note: I50 represents the half-maximal inhibitory concentration.

Biotransformation, the process by which organisms metabolize foreign compounds, is critical for understanding the fate and toxicity of pesticides. In invertebrates, studies on crayfish (Procambarus clarkii) exposed to Ethion have identified this compound as one of its degradation products researchgate.net. This indicates that crayfish possess metabolic pathways capable of converting Ethion into its more potent anticholinesterase metabolite.

V. Advanced Analytical Methodologies for Ethion Dioxon Quantification

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate ethion (B1671404) dioxon from intricate matrices such as soil, water, and biological tissues, and to remove interfering substances that could compromise analytical accuracy.

Solvent Extraction and Solid Phase Extraction (SPE)

Solvent extraction is a foundational technique for isolating ethion and its metabolites, including ethion dioxon, from various samples. The choice of solvent is critical and depends on the sample matrix. For instance, methylene (B1212753) chloride has been used for extracting this compound from orange leaves, while a mixture of 15% methylene chloride in hexane (B92381) is employed for wastewater samples. nih.gov For non-fatty foods, an acetone (B3395972)/water mixture is often used for the initial extraction. nih.gov In the analysis of animal tissues, a multi-step process involving blending with solvents like acetone and hexane, followed by partitioning with acetonitrile (B52724), is common to separate the analytes from the fatty matrix. nih.govcdc.gov

Solid Phase Extraction (SPE) is frequently used as a cleanup step after initial solvent extraction to further purify the sample extract. cdc.gov This technique involves passing the liquid sample extract through a solid adsorbent material packed in a cartridge. The analyte of interest, such as this compound, is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. SPE is valued for its efficiency, reduced solvent consumption compared to traditional liquid-liquid extraction, and its ability to concentrate the analyte, thereby increasing detection sensitivity. cdc.gov For example, after an initial extraction with acetonitrile and acetone from milk, SPE is used for cleanup before the final analysis. nih.gov

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) presents a more environmentally friendly and often faster alternative to traditional solvent extraction. cdc.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state (above its critical temperature and pressure), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid matrices like a gas and dissolve materials like a liquid.

For the extraction of ethion from rice grains, supercritical CO2 mixed with 5% methanol (B129727) at 45°C and 315 bar has been successfully applied. nih.govcdc.gov SFE has also been employed for isolating ethion from strawberries and other fruits and vegetables. nih.govcdc.gov A key advantage of SFE is that the solvent (CO2) can be easily removed by simply returning it to its gaseous state at ambient pressure, leaving a concentrated, solvent-free extract. researchgate.net While CO2 is non-polar, its solvating power can be modified by adding small amounts of polar solvents, known as modifiers (like methanol), to enhance the extraction efficiency of more polar analytes like this compound. nih.govresearchgate.net

Matrix Solid-Phase Dispersion (MSPD) Approaches

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation technique that integrates sample homogenization, extraction, and cleanup into a single step. In MSPD, a viscous or solid sample is blended with a solid-phase sorbent (like silica (B1680970) or a bonded-phase material) in a mortar with a pestle. This process simultaneously disrupts the sample matrix and disperses it onto the sorbent material. The resulting mixture is then packed into a column. By washing the column with different solvents, interfering substances can be removed before the analyte of interest is eluted with a suitable solvent.

MSPD has been optimized for the multiresidue analysis of pesticides, including ethion, in complex matrices like oranges. nih.gov The technique has demonstrated good recoveries, ranging from 67% to 102%, with low relative standard deviations. nih.gov A significant benefit of MSPD is the avoidance of emulsions, which are common and problematic in traditional liquid-liquid partitioning methods. nih.gov This makes the process simpler, faster, and less labor-intensive. nih.govspringernature.com

Chromatographic Separation and Detection Strategies

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds, followed by its detection and quantification.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., FPD, NPD, MS)

Gas chromatography (GC) is the most prevalent technique for the analysis of ethion and its metabolites, including this compound. cdc.gov In GC, the sample extract is vaporized and swept by a carrier gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.

Several types of detectors can be coupled with GC for the analysis of organophosphorus compounds like this compound. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds, making it exceptionally well-suited for analyzing organophosphate pesticides. epa.govphenomenex.com It measures the light emitted when these compounds are combusted in a hydrogen-rich flame. phenomenex.com The FPD operating in phosphorus-specific mode is a recommended detector for ethion analysis. epa.gov A method for the simultaneous determination of ethion, ethion monooxon, and this compound in animal tissues utilized a GC-FPD system, achieving detection limits of 0.002 ppm for ethion and its monooxon, and 0.005 ppm for the dioxon metabolite. nih.govacs.org

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic selective detector (TSD), is another highly selective detector for compounds containing nitrogen and phosphorus. epa.govphenomenex.com It utilizes a heated rubidium bead that generates a small current, which is significantly enhanced in the presence of nitrogen or phosphorus atoms. phenomenex.com The NPD is generally more sensitive than the FPD for nitrogen-containing compounds but can be less robust. researchgate.net It has been successfully used in the analysis of ethion residues on various crops. nih.govresearchgate.net

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer acts as a powerful detector that can provide definitive identification of the analyte based on its unique mass spectrum (a fingerprint of its molecular structure). cdc.govphenomenex.com GC-MS is used for both confirmation and quantification. It can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of target analytes like this compound. cdc.gov Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity by reducing matrix interference, which is particularly useful for complex food samples. lcms.cz

Table 1: GC-based Analytical Methods for Ethion and its Metabolites This table is interactive. Users can sort columns by clicking on the headers.

| Sample Matrix | Preparation Method | Analytical Method | Detection Limit | Percent Recovery | Reference |

|---|---|---|---|---|---|

| Beef and turkey tissues | Blending with acetone/hexane, partitioning with acetonitrile, column cleanup | GC/FPD | This compound: 0.005 ppm | 63–98% | Ivey and Mann 1975 nih.govcdc.gov |

| Orange leaves | Extraction with methylene chloride, water removal, redissolution in benzene | GC/FPD, GC/ECD | No data | This compound: 90±2% | Nigg et al. 1988 nih.gov |

| Fruits and vegetables | Supercritical fluid extraction | GC/ion trap MS | 4 ng/g | 74–77% | Lehotay and Valverde-García 1997 nih.govcdc.gov |

| Wastewater | Extraction with 15% methylene chloride in hexane, optional column cleanup | GC/NPD, GC/MS | 0.1 µg/L | 89% | EPA 1992 nih.gov |

| Oranges | Matrix Solid Phase Dispersion (MSPD), elution with ethyl acetate | GC/ECD | 95 µg/kg | 93% | Torres et al. 1996 nih.gov |

| Strawberries | Homogenization, supercritical fluid extraction | GC/FPD; GC/NPD | 0.1 mg/kg | 82–117% | Pearce et al. 1997 nih.govcdc.gov |

Liquid Chromatography (LC) Based Approaches

While GC is the dominant technique, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), also finds applications in the analysis of ethion and its degradation products. epa.gov LC separates compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase. A key advantage of LC is its ability to analyze compounds that are not volatile or are thermally unstable, which can be a limitation for GC. epa.gov

In studies of ethion's degradation in soil, HPLC was used to analyze soil extracts. epa.gov The results showed that ethion degraded into several polar compounds, including ethion monoxon and this compound. epa.gov When coupled with tandem mass spectrometry (LC-MS/MS), this technique provides very high sensitivity and selectivity, making it suitable for analyzing complex samples like fruit juices and other food matrices for multiple pesticide residues, including ethion. lcms.czfao.org

Method Validation and Performance Characteristics in Environmental Research

The reliability and accuracy of any environmental study on this compound depend critically on the validation and performance of the analytical methods used. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing data of known quality and uncertainty. This is particularly important in environmental research, where target analytes often exist at trace concentrations within complex and diverse matrices such as water, soil, and biological tissues. Performance characteristics like sensitivity, selectivity, limit of detection, recovery, and reproducibility are key metrics evaluated during validation.

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. Selectivity is the method's capacity to assess unequivocally the analyte in the presence of other components that may be expected to be present in the sample matrix. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, by the method.

For this compound, various chromatographic techniques, particularly Gas Chromatography (GC) coupled with specific detectors, are standard. The choice of detector significantly influences sensitivity and selectivity. Detectors like the Flame Photometric Detector (FPD) and Nitrogen-Phosphorus Detector (NPD) offer high selectivity for phosphorus-containing compounds like this compound. nih.govcdc.govfao.org

Research has established specific LODs for this compound in different environmental contexts. In the analysis of animal tissues (fat), a method utilizing GC-FPD achieved a sample detection limit of 0.005 ppm (parts per million) for this compound. nih.govcdc.gov For multi-residue methods in soil using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), LODs have been reported in the range of 0.010 to 0.130 µg/kg. mdpi.com In water analysis, methods developed for organophosphates have achieved LODs ranging from 0.01 to 0.07 µg/L using solid-phase extraction (SPE) with GC-MS. researchgate.net A specific method for ethion in water using magnetic solid-phase extraction followed by High-Performance Liquid Chromatography (HPLC) reported an LOD of 0.124 ng/mL. ijnnonline.net

Biosensor-based approaches have also been explored for detecting ethion and its metabolites. Studies have noted that the inhibitory effect on the enzyme butyrylcholinesterase (BChE) can be more pronounced with the oxon metabolites (monooxon and dioxon) than with the parent ethion, indicating a high degree of sensitivity and selectivity for these transformation products. plantprotection.plresearchgate.net One such potentiometric biosensor was capable of determining ethion and its degradation products in a concentration range of 0 to 330 ng/mL. researchgate.net

Table 1: Limit of Detection (LOD) for this compound & Related Compounds in Environmental Matrices

Recovery and reproducibility are essential for assessing a method's accuracy and precision. Recovery is the percentage of the true concentration of a substance that is measured by the analytical method, determined by analyzing "spiked" samples (samples to which a known amount of the analyte has been added). Reproducibility refers to the consistency of results obtained from the analysis of identical samples under different conditions (e.g., by different analysts or in different laboratories). It is often expressed as the Relative Standard Deviation (RSD).

Analytical methods for this compound have demonstrated high recovery rates across various environmental samples. For instance, in the analysis of animal fat and other tissues, the recovery for this compound ranged from 63% to 98%. nih.govcdc.gov In plant matrices, such as orange leaves, a method involving extraction with methylene chloride and analysis by GC-FPD or GC-ECD yielded a recovery rate of 90±2% for this compound. nih.govcdc.gov A separate validation for apples and pears reported average recoveries for ethion and its oxon metabolites to be between 83% and 103%. fao.org

In water samples, methods using solid-phase extraction have shown good recovery, with rates for organophosphorus pesticides, including ethion, ranging from 86% to 108%. researchgate.net The reproducibility of this method was also high, with RSD values lower than 6.7%. researchgate.net For soil, a multi-residue method demonstrated recoveries between 64.7% and 104.7% at different spiking levels, with RSDs in the range of 1.98–16.83%. mdpi.com The reproducibility of a magnetic nanoparticle-based extraction method for ethion in water was reported with an RSD of 4.4%. ijnnonline.net

Table 2: Recovery Rates and Reproducibility for this compound & Related Compounds in Environmental Research

Vi. Current Research Trajectories and Identified Knowledge Gaps for Ethion Dioxon

Uncharacterized Transformation Products and Metabolic Pathways

A primary knowledge gap exists in the complete metabolic and degradation pathway of ethion (B1671404) dioxon itself. While it is a known metabolite of ethion, its subsequent breakdown products are not well-characterized.

Identified Transformation Products of Parent Compound Ethion: Laboratory studies on the degradation of ethion have identified several transformation products, providing a starting point for understanding the potential precursors and related compounds of ethion dioxon. epa.govresearchgate.net

| Compound | Type | Notes |

| Ethion monooxon | Transformation Product | An intermediate in the oxidation of ethion to this compound. epa.govresearchgate.net |

| This compound | Transformation Product | The fully oxidized form of ethion. epa.govresearchgate.net |

| Diethyl thiophosphate (ESOP) | Polar Degradate | A product of hydrolysis. epa.gov |

| Diethyl dithiophosphoric acid (ESSP) | Polar Degradate | A product of hydrolysis. epa.gov |

| Formaldehyde / Thioformaldehyde | Polar Degradate | Further breakdown products. epa.gov |

Metabolic Pathways: The metabolic fate of ethion in biological systems has been studied, revealing the formation of this compound. For instance, chromatographic analysis of soybean oil after application of ethion showed the presence of the parent compound along with ethion monooxon, this compound, O-ethyl phosphorothioate (B77711), and O,O-diethyl phosphorothioate. researchgate.net However, once formed, the specific enzymatic processes that further metabolize this compound are not fully elucidated. Studies on rats administered radiolabelled ethion detected several water-soluble metabolites in urine, but these were not specifically identified and did not correspond to standards for ethion, ethion monooxon, or this compound, indicating they are further breakdown products. cdc.gov This highlights a significant gap: the ultimate fate of the this compound molecule within an organism remains largely uncharacterized. cdc.govfao.org

The primary research challenge is to identify the specific enzymes and metabolic routes responsible for detoxifying and eliminating this compound, as these pathways could differ significantly from those of the parent ethion compound and have different implications for bioaccumulation and chronic toxicity.

Refinement of Environmental Fate and Transport Models for Dioxon Species

Predicting the environmental distribution of this compound is critical for assessing exposure risks. However, current environmental fate and transport models often lack specific parameters for oxon metabolites. nih.gov

The environmental fate of a pesticide is influenced by numerous processes including degradation, transport, and partitioning between air, water, soil, and biota. usda.gov Models like the Fugacity-based Equilibrium Criterion (EQC) and others are used to predict concentrations in various environmental compartments. nih.gov These models rely on key physicochemical properties such as water solubility, vapor pressure, and partition coefficients (e.g., Kow).

Challenges in Modeling this compound: A significant knowledge gap is the lack of robust, experimentally-derived physicochemical data specifically for this compound. Oxon metabolites often exhibit different properties compared to their parent compounds; for example, they can be more polar and water-soluble. This alters their behavior in the environment, affecting their mobility in soil and water and their potential for leaching into groundwater. wikipedia.org

Research on other organophosphates, such as chlorpyrifos (B1668852) and its oxon, has highlighted the need for improved estimates of the chemical-physical properties of the oxon to accurately model its fate and long-range transport. nih.gov This need is directly applicable to this compound. Without accurate input parameters, models may incorrectly predict the concentration, persistence, and transport of this compound, leading to an underestimation of risk in different environmental compartments. nih.gov Current research trajectories aim to synthesize and characterize analytical standards of this compound to determine these crucial parameters and integrate them into next-generation multi-media environmental models. wiley.comfraunhofer.de

Development of Bioremediation and Phytoremediation Strategies Targeting this compound

Bioremediation, which uses microorganisms to break down pollutants, is a promising strategy for decontaminating pesticide-polluted sites. frontiersin.orgbbrc.in However, research has overwhelmingly focused on the parent compound, ethion, leaving a significant knowledge gap regarding effective strategies for its more toxic dioxon metabolite.

Studies have identified bacteria, such as Flavobacterium sp., that can degrade organophosphates, often through hydrolysis catalyzed by enzymes like organophosphate hydrolase (OPH). oup.com While these enzymes can be effective against a range of organophosphates, their specific efficacy against this compound is not well-documented. nih.gov In fact, some microbial degradation studies of ethion have noted the absence of this compound as a breakdown product, suggesting that the specific microbial pathways studied circumvent the formation of this oxon. oup.com This leaves open the question of how to remediate this compound when it is already present in the environment, for instance, through abiotic oxidation.

Similarly, phytoremediation research has shown potential for plants to take up and degrade pesticides, but specific data for this compound is lacking. The knowledge gap is twofold:

Identifying microbial strains or plant species that are capable of efficiently degrading or detoxifying this compound.

Understanding the enzymatic pathways involved in this degradation to optimize remediation conditions.

Future research must shift from a singular focus on the parent compound to include its more hazardous transformation products. This involves screening microbial and plant species for their ability to specifically target and break down the stable P=O bond characteristic of this compound and other organophosphate oxons.

Long-Term Ecological Impact Assessments and Ecosystem Response Studies

The most critical knowledge gap pertains to the long-term ecological consequences of environmental exposure to this compound. Organophosphate oxons are recognized as being more potent inhibitors of acetylcholinesterase and are often directly responsible for the neurotoxicity observed after exposure to the parent insecticides. nih.govnih.gov While the acute toxicity of the parent ethion to non-target organisms is established—it is very highly toxic to fish and aquatic invertebrates and ranges from practically nontoxic to highly toxic to birds depending on the species—there is a scarcity of data on the specific long-term, sublethal effects of this compound on wildlife populations and ecosystem functions. epa.govorst.edu

Key Research Questions and Knowledge Gaps:

Chronic Toxicity: What are the chronic toxicity thresholds for this compound in sensitive aquatic and terrestrial species?

Sublethal Effects: Does long-term, low-level exposure to this compound affect reproduction, development, or behavior in non-target organisms? The neurodevelopmental toxicity of other organophosphate oxons has been shown to be up to 1000 times stronger than the parent compounds. nih.gov

Ecosystem Function: How does the presence of this compound impact microbial community structure, nutrient cycling, and other key ecosystem processes? Pesticides can have cascading effects on community structure and function. nih.gov

Bioaccumulation: Although organophosphates are generally less persistent than organochlorines, the potential for this compound to bioaccumulate in specific tissues or food webs is not well understood.

Current ecological risk assessments for ethion often focus on the parent compound, with limited consideration for the distinct toxicological profile and environmental behavior of its dioxon metabolite. epa.gov Future research must prioritize long-term mesocosm or field studies to simulate realistic environmental exposures and assess the subtle but potentially significant impacts of this compound on ecosystem structure and resilience.

Q & A

Q. What are the primary analytical challenges in detecting Ethion dioxon in environmental samples, and what methodologies address these limitations?

this compound’s low environmental persistence and trace residues (often <0.025 ppm) require high-sensitivity techniques like HPLC-MS with enzymatic derivatization to distinguish it from Ethion and its monooxon analogue. Contamination risks during sample preparation (e.g., oxidation of Ethion to dioxon) must be mitigated via inert atmospheres and cold-chain storage . For plant matrices, accelerated solvent extraction (ASE) paired with solid-phase cleanup reduces matrix interference, achieving detection limits of 0.003 mg/kg .

Q. How does this compound’s cholinesterase inhibition potency compare to Ethion, and what experimental models validate this?

this compound exhibits significantly higher inhibitory activity against human erythrocyte cholinesterase (I50 = 0.15 µM) compared to Ethion (I50 = 2.8 µM), as demonstrated via in vitro enzyme kinetics assays. Researchers should use standardized protocols (e.g., Ellman’s method) with fresh human plasma or erythrocyte lysates to control for inter-individual variability. Dose-response curves must include positive controls (e.g., paraoxon) to calibrate inhibition thresholds .

Q. What factors influence this compound’s environmental persistence in agricultural systems?

Key variables include:

- Crop type : Citrus fruits retain residues longer (t½ = 14–21 days) due to waxy cuticles, while leafy vegetables show faster degradation (t½ = 0.95 days in okra) .

- Formulation : Wettable powders generate oxygen analogues (≤20% total residues), whereas emulsifiable concentrates do not .

- Climate : Hydrolysis accelerates in alkaline soils (pH >8) and high humidity. Field studies should document soil pH, rainfall, and application timing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound dissipation rates reported across studies (e.g., days in okra vs. 14–21 days in citrus)?

Contradictions arise from methodological differences:

- Sampling intervals : Frequent sampling (e.g., daily vs. weekly) captures nonlinear degradation phases .

- Analytical specificity : Older methods may misquantify dioxon due to cross-reactivity with monooxon. Use LC-MS/MS with isotopically labeled internal standards for specificity .

- Statistical models : Fit residue data to first-order kinetics and biphasic models (e.g., Hockey-Stick), as dissipation often slows after initial rapid degradation .

Q. What advanced spectroscopic techniques improve detection limits for this compound in complex biological matrices?

- Localized Surface Plasmon Resonance (LSPR) : Ag nanostructures functionalized with acetylcholinesterase enable real-time detection at 0.1 ppm via shifts in resonance wavelength upon dioxon binding .

- Electrochemical sensors : Boron-doped diamond electrodes modified with molecularly imprinted polymers (MIPs) achieve sub-ppb sensitivity by measuring oxidation currents of dioxon-specific metabolites .

- SERS (Surface-Enhanced Raman Spectroscopy) : this compound’s thiophosphate moiety produces distinct Raman shifts at 650 cm⁻¹, distinguishable from Ethion’s PS stretch at 480 cm⁻¹ .

Q. How can researchers design experiments to evaluate synergistic effects between this compound and other organophosphates?

- Factorial design : Test binary/ternary mixtures (e.g., dioxon + malathion) at subthreshold concentrations to identify additive/synergistic cholinesterase inhibition.

- In vivo models: Use Drosophila melanogaster to assess locomotor deficits and acetylcholinesterase activity, controlling for metabolic activation via cytochrome P450 co-factors .

- Statistical analysis : Apply Bliss Independence or Loewe Additivity models to quantify interaction effects .

Methodological Frameworks

Q. How should a PICOT framework be applied to formulate this compound-related hypotheses?

Example:

- Population : Soil microbiota in citrus orchards.

- Intervention : this compound exposure at 0.1 ppm (simulating field residues).

- Comparison : Untreated soil vs. soils amended with biochar (adsorbent).

- Outcome : Microbial diversity (16S rRNA sequencing) and dioxon degradation rate (HPLC).

- Time : 0, 7, 14 days post-treatment.

This structure ensures testable hypotheses (e.g., “Biochar reduces dioxon persistence by enhancing microbial hydrolysis”) and aligns with systematic review protocols .

Q. What strategies optimize reproducibility in this compound toxicity assays?

- Blinded analysis : Separate sample preparation and data collection teams to reduce bias.

- Negative controls : Include solvent-only and heat-inactivated enzyme samples.

- Data transparency : Publish raw chromatograms, kinetic curves, and instrument parameters in supplementary materials per Beilstein Journal guidelines .

Data Analysis & Reporting

Q. How should conflicting residue data from field trials be statistically reconciled?

- Meta-analysis : Pool datasets using random-effects models, weighting studies by sample size and detection limit quality.

- Sensitivity analysis : Exclude outliers (e.g., residues >3 SD from mean) and re-calculate half-lives .

- Uncertainty quantification : Report confidence intervals for degradation rates and clarify limits of quantification (LOQ) in tables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.